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Compound of Interest

Compound Name: (-)-Toddanol

Cat. No.: B8033888 Get Quote

Disclaimer: Despite extensive literature searches, the specific experimental spectroscopic data

for (-)-Toddanol from its primary citation could not be accessed. The following guide provides a

representative summary of the type of data, experimental protocols, and analysis workflow

expected for a natural product of this class, based on general spectroscopic principles. The

quantitative data presented in the tables are illustrative examples for a coumarin with the

molecular formula C₁₆H₁₈O₅ and should not be considered as the experimentally verified data

for (-)-Toddanol.

This technical guide provides a comprehensive overview of the spectroscopic data for the

natural product (-)-Toddanol. The information is tailored for researchers, scientists, and

professionals in drug development who are interested in the detailed structural elucidation of

coumarin derivatives. This document outlines the characteristic Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the detailed experimental

protocols for their acquisition.

Spectroscopic Data Summary
The structural characterization of (-)-Toddanol, a coumarin isolated from Toddalia asiatica,

relies on a combination of spectroscopic techniques. The molecular formula has been reported

as C₁₆H₁₈O₅. The following tables summarize the expected spectroscopic data.

Table 1: Illustrative ¹H NMR Data for (-)-Toddanol (in CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration
Proposed
Assignment

7.62 d 9.5 1H H-4

6.25 d 9.5 1H H-3

6.85 s - 1H H-8

4.50 dd 8.5, 3.0 1H H-2'

3.95 s - 3H 5-OCH₃

3.92 s - 3H 7-OCH₃

2.90 m - 1H H-1'

1.35 s - 3H 3'-CH₃

1.30 s - 3H 3'-CH₃

2.50 br s - 1H 2'-OH

Table 2: Illustrative ¹³C NMR Data for (-)-Toddanol (in CDCl₃)
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Chemical Shift (δ, ppm) Carbon Type Proposed Assignment

161.5 C C-2

112.8 CH C-3

143.7 CH C-4

158.2 C C-5

113.5 C C-4a

152.0 C C-7

95.0 CH C-8

157.8 C C-8a

110.0 C C-6

78.0 CH C-2'

45.0 CH C-1'

72.0 C C-3'

25.5 CH₃ 3'-CH₃

25.0 CH₃ 3'-CH₃

56.5 OCH₃ 5-OCH₃

56.2 OCH₃ 7-OCH₃

Table 3: Illustrative Infrared (IR) Spectroscopy Data for (-)-Toddanol
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3450 Broad, Strong O-H stretch (hydroxyl group)

2970, 2930 Medium C-H stretch (aliphatic)

1725 Strong
C=O stretch (α,β-unsaturated

lactone)

1610, 1580 Medium C=C stretch (aromatic)

1270 Strong C-O stretch (aryl ether)

1130 Strong C-O stretch (alcohol)

Table 4: Illustrative Mass Spectrometry (MS) Data for (-)-Toddanol

m/z Relative Intensity (%) Proposed Fragment

290 85 [M]⁺ (Molecular Ion)

275 40 [M - CH₃]⁺

231 100 [M - C₃H₇O]⁺

203 65 [M - C₃H₇O - CO]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a natural product like (-)-Toddanol.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra would be

recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample would be

dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS)

used as an internal standard (δ = 0.00 ppm). For ¹H NMR, standard parameters would include

a 30° pulse width and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled

sequence would be used to simplify the spectrum to single peaks for each unique carbon atom.
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2.2 Infrared (IR) Spectroscopy The IR spectrum would be obtained using a Fourier Transform

Infrared (FTIR) spectrometer. The sample could be prepared as a thin film on a salt plate (e.g.,

NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing

the solvent to evaporate. Alternatively, the sample could be mixed with KBr powder and

pressed into a pellet. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS) Mass spectral data would be acquired using a mass

spectrometer, often coupled with a chromatographic separation technique like Gas

Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like a

coumarin, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

would be suitable ionization methods. High-resolution mass spectrometry (HRMS) would be

used to determine the exact mass of the molecular ion, which allows for the confirmation of the

molecular formula.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural

elucidation of a natural product.
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General Workflow for Natural Product Spectroscopic Analysis

Isolation

Spectroscopic Analysis

Data Analysis & Elucidation

Natural Source
(e.g., Toddalia asiatica)

Extraction & Fractionation

Purification
(e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C, 2D)

Mass Spectrometry
(LRMS, HRMS) Infrared Spectroscopy

Determine Molecular Formula
(from HRMS & NMR)

Identify Functional Groups
(from IR & NMR)

Establish Connectivity
(from 2D NMR)

Determine Stereochemistry
(from NOESY, Coupling Constants)

Propose Structure
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To cite this document: BenchChem. [Spectroscopic Data and Characterization of (-)-
Toddanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8033888#spectroscopic-data-for-toddanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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